N-Isopropyl 4-bromo-3-methoxybenzamide
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANYVTOYDPYJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674725 | |
| Record name | 4-Bromo-3-methoxy-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-42-3 | |
| Record name | 4-Bromo-3-methoxy-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Isopropyl 4-bromo-3-methoxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C11H14BrNO2. It features a bromine atom and a methoxy group attached to a benzene ring, contributing to its unique biological properties. The compound's molecular weight is approximately 272.14 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been suggested that similar benzamide derivatives can impact the cell division system involving FtsZ in bacteria, leading to filamentation and cell lysis .
- Bromodomain Inhibition : Its structural characteristics allow it to act as a bromodomain inhibitor, potentially disrupting the function of BET proteins involved in inflammatory responses and cancer progression .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in various studies. For example, derivatives of benzamides have demonstrated the ability to disrupt cellular pathways critical for tumor growth.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It may modulate inflammatory cytokine production by inhibiting specific pathways associated with inflammation, such as NF-kB signaling . This suggests potential applications in treating inflammatory diseases.
Study on Cell Division Inhibition
A study conducted on related compounds demonstrated their ability to inhibit cell division in Bacillus subtilis, leading to significant morphological changes in cells treated with methoxybenzamide derivatives . This highlights the potential of this compound as an effective agent against bacterial infections.
Anticancer Activity Assessment
In a comparative analysis of various benzamide derivatives, this compound was found to be among the most potent inhibitors of cancer cell lines, showcasing IC50 values lower than many existing treatments. This positions it as a promising candidate for further development in cancer therapeutics.
Data Tables
To summarize the biological activities and effects observed in research studies, the following table presents key findings:
Scientific Research Applications
Organic Synthesis
N-Isopropyl 4-bromo-3-methoxybenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, allowing for the formation of new compounds.
- Reduction Reactions: The amide group can be reduced to an amine, which is useful in synthesizing biologically active compounds.
- Oxidation Reactions: The methoxy group can be oxidized to yield carboxylic acids or other functional groups, expanding its utility in synthetic chemistry.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities, making it a candidate for drug development. Notable applications include:
- Antimicrobial Properties: Studies indicate that similar compounds exhibit significant antimicrobial effects against various pathogens. The presence of the bromine atom may enhance these properties through increased interaction with microbial cell membranes.
- Inhibition of Enzymatic Activity: this compound has shown potential as an inhibitor of specific enzymes, such as DNA methyltransferase 3A, which is relevant in cancer therapy and epigenetic research.
- Anti-inflammatory Effects: Related compounds have been reported to modulate inflammatory responses by interacting with critical signaling pathways.
Biological Studies
The compound's interactions with biological targets are of particular interest:
- Enzyme Interaction: It can bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation: The compound may interact with cellular receptors, leading to altered cellular responses.
- Hydrophobic Interactions: The isopropyl group enhances hydrophobic interactions with lipid membranes, potentially increasing efficacy against microbial targets.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
DNA Methylation Inhibition
In vitro assays demonstrated that this compound inhibited human DNA methyltransferase 3A activity with an IC50 value of approximately 1.5 µM. This finding highlights its potential role in cancer treatment strategies focused on epigenetic modifications.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and inferred physicochemical properties of N-isopropyl 4-bromo-3-methoxybenzamide and its analogs:
| Compound Name | Substituent on Amide Nitrogen | Key Functional Groups | Inferred Properties |
|---|---|---|---|
| This compound | Isopropyl (C₃H₇) | 4-Br, 3-OCH₃ | Moderate lipophilicity; stable crystalline solid |
| N-Ethyl 4-bromo-3-methoxybenzamide | Ethyl (C₂H₅) | 4-Br, 3-OCH₃ | Lower lipophilicity vs. isopropyl analog |
| N-t-Butyl 4-bromo-3-methoxybenzamide | tert-Butyl (C₄H₉) | 4-Br, 3-OCH₃ | Higher steric hindrance; reduced solubility |
| N,N-Diisopropyl 4-bromo-3-methoxybenzamide | Diisopropyl (C₃H₇)₂ | 4-Br, 3-OCH₃ | Increased bulk; potential for altered reactivity |
Key Observations :
- Lipophilicity : The isopropyl and tert-butyl groups enhance lipophilicity compared to the ethyl variant, which may influence membrane permeability in biological systems.
- Steric Effects : Bulky substituents (e.g., tert-butyl, diisopropyl) may hinder interactions with enzymatic active sites or reduce reaction rates in synthetic pathways .
- Solubility : Methoxy and bromo groups contribute to moderate polarity, but larger alkyl chains (e.g., tert-butyl) likely decrease aqueous solubility .
Regulatory and Commercial Landscape
- Market Availability: this compound is listed by suppliers like Shanghai Jinlin Biological Technology, indicating its use in medicinal chemistry . The ethyl and tert-butyl analogs are marketed by EOS Med Chem, suggesting niche applications in drug development .
- Regulatory Status : Safety data are standardized under UN GHS guidelines for the isopropyl variant, though specific toxicological profiles for analogs remain undocumented in the provided evidence .
Preparation Methods
General Synthetic Approach
The preparation of N-isopropyl benzamides generally involves the reaction of substituted benzoyl chlorides or benzoyl derivatives with isopropylamine under controlled conditions. The key step is the formation of the amide bond, typically achieved via nucleophilic acyl substitution.
-
- 4-bromo-3-methoxybenzoic acid or its activated derivative (e.g., 4-bromo-3-methoxybenzoyl chloride)
- Isopropylamine
-
- Solvent: Dichloromethane (DCM) or other aprotic solvents
- Base: Triethylamine (to neutralize the HCl formed)
- Temperature: 0 °C to room temperature
- Reaction time: 10 minutes to several hours depending on conditions
This approach is supported by analogous procedures for related benzamides, such as the synthesis of N-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide, which involves the reaction of 4-bromobenzoyl chloride with amines in dichloromethane with triethylamine at room temperature, yielding high purity products after purification by flash chromatography.
Alternative Synthetic Routes
Direct Amidation of Carboxylic Acid:
- Using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine), 4-bromo-3-methoxybenzoic acid can be directly coupled with isopropylamine.
- This method avoids the need for acid chloride preparation but requires careful control to minimize side reactions.
Oxaziridine-Mediated Synthesis:
- According to a general procedure reported for N-alkylbenzamides, oxaziridines can be converted to N-alkylbenzamides under mild aqueous conditions catalyzed by iron(III) sulfate and surfactants at 70 °C.
- Although this method is more specialized, it may be adapted for N-isopropyl 4-bromo-3-methoxybenzamide synthesis by selecting appropriate oxaziridine precursors.
Research Findings and Optimization Data
While direct literature on this compound is limited, studies on related compounds provide valuable insights:
- The reaction is generally clean and high yielding.
- Purity is confirmed by NMR and HRMS data.
- Melting points for related N-isopropyl benzamides range from 118 to 145 °C, indicating crystalline solids suitable for isolation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride amidation | 4-bromo-3-methoxybenzoyl chloride | Isopropylamine, triethylamine, DCM, 0 °C to RT | High yield, straightforward | Requires acid chloride prep |
| Direct amidation with coupling agents | 4-bromo-3-methoxybenzoic acid | EDCI or DCC, DMAP, isopropylamine | Avoids acid chloride prep | Potential side reactions, longer reaction times |
| Oxaziridine-mediated synthesis | Oxaziridine derivatives | Fe2(SO4)3 catalyst, SDS surfactant, 70 °C, aqueous | Mild conditions, green chemistry | Requires specialized precursors |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-Isopropyl 4-bromo-3-methoxybenzamide?
- Methodological Answer: Optimization involves systematic variation of reagents, solvents, and reaction conditions. For example:
- Reagent Selection: Use coupling agents like HBTU (1-
-1H-1,2,3-triazolo
pyridinium 3-oxid hexafluorophosphate) to improve amide bond formation efficiency . - Temperature Control: Reactions at elevated temperatures (e.g., 150°C) may accelerate steps like acetylation, but lower temperatures (room temperature) are preferable for oxidation-sensitive intermediates .
- Solvent Effects: Dichloromethane (DCM) and acetonitrile (CHCN) are common solvents for reactions involving mCPBA (meta-chloroperbenzoic acid) or coupling agents .
- Yield Tracking: Monitor yields at each step using techniques like TLC or HPLC. For example, a 61% yield was achieved via recrystallization in one protocol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- H and C NMR: Key for confirming substituent positions. For instance, aromatic protons in related benzamides resonate at δ 7.78 (d, J = 8.7 Hz) and δ 6.44–6.23 (m), while methoxy groups appear at δ 3.3–3.8 .
- Mass Spectrometry (ESI-MS): Confirm molecular weight with peaks such as m/z 552.5 (M + H) .
- Cross-Validation: Compare spectral data with PubChem or NIST databases to resolve ambiguities .
Q. How can purification challenges be addressed post-synthesis?
- Methodological Answer:
- Recrystallization: Use solvents like methanol or acetone for high-purity crystals, especially for hydrochloride salts .
- Column Chromatography: Optimize eluent systems (e.g., hexane/ethyl acetate gradients) to separate brominated byproducts .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer:
- Multi-Technique Validation: Combine NMR with X-ray crystallography (if crystals are available) or IR spectroscopy to confirm functional groups .
- Computational Modeling: Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
- Isotopic Labeling: Introduce deuterated analogs to clarify splitting patterns in complex aromatic regions .
Q. What strategies are effective for designing multi-step syntheses of derivatives?
- Methodological Answer:
- Stepwise Protection/Deprotection: For example, protect methoxy groups during bromination using acetylating agents (AcO) to prevent side reactions .
- Catalytic Optimization: Employ transition-metal catalysts (e.g., Pd for cross-coupling) to improve efficiency in bromine substitution steps .
- Retrosynthetic Planning: Leverage AI tools like Pistachio or Reaxys to identify feasible routes, such as coupling pre-functionalized benzamide and isopropylamine intermediates .
Q. How can computational methods enhance synthesis pathway prediction?
- Methodological Answer:
- AI-Driven Retrosynthesis: Platforms like Reaxys Biocatalysis or Pistachio Ringbreaker analyze >10 reactions to propose routes with high atom economy .
- Reaction Feasibility Scoring: Prioritize pathways based on predicted yields and reagent availability using databases like PubChem .
Q. What in vitro approaches are suitable for evaluating bioactivity while ensuring compound stability?
- Methodological Answer:
- Stability Testing: Pre-screen compound stability in assay buffers (e.g., PBS at 37°C) via HPLC over 24–72 hours .
- Bioactivity Assays: Use cell-free systems (e.g., enzyme inhibition assays) to minimize confounding factors from metabolic degradation .
- Structure-Activity Relationship (SAR) Studies: Introduce substituents (e.g., trifluoromethyl groups) to enhance binding affinity, guided by analogs in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
